molecular formula C21H14BrF3N2O5 B14948567 N-(2-bromophenyl)-3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide

N-(2-bromophenyl)-3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide

Cat. No.: B14948567
M. Wt: 511.2 g/mol
InChI Key: ZXXHIQKYPKMBIU-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide is a complex organic compound characterized by the presence of bromine, methoxy, nitro, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide typically involves multiple steps. One common method includes the reaction of 2-bromophenylamine with 3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzoic acid under specific conditions to form the desired benzamide compound. The reaction conditions often require the use of solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)-3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The methoxy group can be replaced with other substituents through electrophilic aromatic substitution.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and acetonitrile are often used to dissolve the reactants and facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the bromine atom could result in a variety of substituted benzamides.

Scientific Research Applications

N-(2-bromophenyl)-3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding due to its unique structure.

    Industry: Used in the development of new materials with specialized properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction pathways and metabolic pathways, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)-3-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide
  • N-(4-bromobenzyl)-2-nitro-4-(trifluoromethyl)benzamide
  • 2-nitro-N-[4-(trifluoromethyl)phenyl]benzamide

Uniqueness

N-(2-bromophenyl)-3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of the bromine atom, methoxy group, and trifluoromethyl group makes it distinct from other similar compounds, potentially leading to different biological activities and applications.

Properties

Molecular Formula

C21H14BrF3N2O5

Molecular Weight

511.2 g/mol

IUPAC Name

N-(2-bromophenyl)-3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide

InChI

InChI=1S/C21H14BrF3N2O5/c1-31-19-10-12(20(28)26-15-5-3-2-4-14(15)22)6-8-18(19)32-17-9-7-13(21(23,24)25)11-16(17)27(29)30/h2-11H,1H3,(H,26,28)

InChI Key

ZXXHIQKYPKMBIU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2Br)OC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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